1-(furan-2-carbonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(furan-2-carbonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-carbonyl group: This can be achieved through the acylation of furan using an appropriate acyl chloride or anhydride.
Synthesis of the 6-methoxy-1,3-benzothiazole: This can be synthesized by the cyclization of o-aminothiophenol with methoxy-substituted carboxylic acids or their derivatives.
Coupling of the piperidine ring: The piperidine-4-carboxamide can be synthesized by reacting piperidine with a suitable isocyanate or carbodiimide.
Final coupling reaction: The furan-2-carbonyl group and the 6-methoxy-1,3-benzothiazole are coupled with the piperidine-4-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or KMnO4 can be used.
Reduction: Reagents like LiAlH4 or NaBH4 are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl group might yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-carbonyl)-N-(benzothiazol-2-yl)piperidine-4-carboxamide: Lacks the methoxy group.
1-(furan-2-carbonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylate: Ester instead of amide.
Uniqueness
The presence of the methoxy group and the specific arrangement of functional groups in 1-(furan-2-carbonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide may confer unique properties such as enhanced binding affinity, increased stability, or specific reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-13-4-5-14-16(11-13)27-19(20-14)21-17(23)12-6-8-22(9-7-12)18(24)15-3-2-10-26-15/h2-5,10-12H,6-9H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABSLPINLFZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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